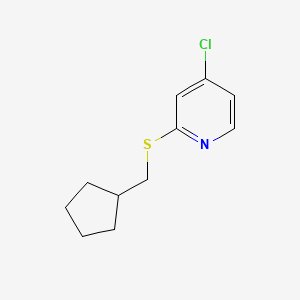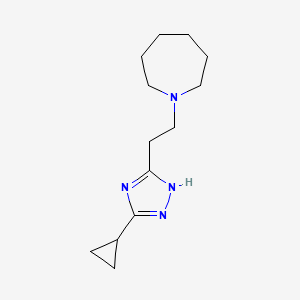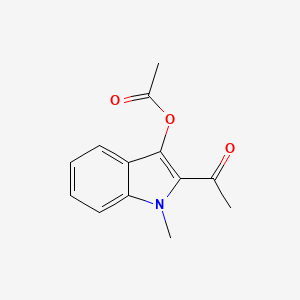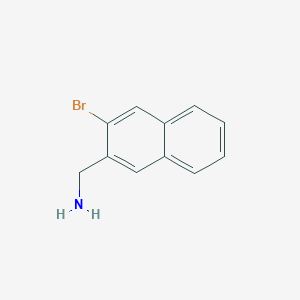
4-Chloro-2-((cyclopentylmethyl)thio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-((cyclopentylmethyl)thio)pyridine is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom at the 4-position and a cyclopentylmethylthio group at the 2-position
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Chlor-2-((Cyclopentylmethyl)thio)pyridin beinhaltet typischerweise die Reaktion von 4-Chlorpyridin mit Cyclopentylmethylthiol in Gegenwart einer Base. Die Reaktion wird üblicherweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Ausgangsstoffe in das gewünschte Produkt zu gewährleisten. Die Reaktion kann wie folgt dargestellt werden:
4-Chlorpyridin+CyclopentylmethylthiolBase, Reflux4-Chlor-2-((Cyclopentylmethyl)thio)pyridin
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von 4-Chlor-2-((Cyclopentylmethyl)thio)pyridin kontinuierliche Durchflussverfahren beinhalten, um die Effizienz und Ausbeute zu verbessern. Die Verwendung von automatisierten Reaktoren und optimierten Reaktionsbedingungen kann die Skalierbarkeit der Synthese weiter verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
4-Chlor-2-((Cyclopentylmethyl)thio)pyridin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Das Schwefelatom in der Cyclopentylmethylthiogruppe kann zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um das Chloratom zu entfernen oder den Pyridinring zu modifizieren.
Substitution: Das Chloratom an der 4-Position kann durch andere Nukleophile, wie Amine oder Alkoxide, substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und m-Chlorperoxybenzoesäure (m-CPBA).
Reduktion: Als Reduktionsmittel können Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) verwendet werden.
Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Natriumamid (NaNH₂) oder Kalium-tert-butanolat (KOtBu) durchgeführt werden.
Hauptsächlich gebildete Produkte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Dechlorierte Pyridinderivate.
Substitution: Verschiedene substituierte Pyridinderivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
4-Chlor-2-((Cyclopentylmethyl)thio)pyridin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Die Verbindung kann aufgrund ihrer strukturellen Ähnlichkeit mit biologisch aktiven Molekülen zur Untersuchung von Enzyminhibition und Rezeptorbindung verwendet werden.
Industrie: Wird zur Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Agrochemikalien und Pharmazeutika eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 4-Chlor-2-((Cyclopentylmethyl)thio)pyridin hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und zu einer Hemmung oder Aktivierung spezifischer Pfade führen. Die beteiligten molekularen Ziele und Pfade können variieren, aber die strukturellen Merkmale der Verbindung ermöglichen es ihr, an aktiven Stellen oder allosterischen Stellen von Proteinen zu binden und deren Aktivität zu modulieren.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-((cyclopentylmethyl)thio)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the compound’s structural features allow it to bind to active sites or allosteric sites of proteins, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Chlor-2-methylpyridin: Ähnliche Struktur, jedoch ohne die Cyclopentylmethylthiogruppe.
2-Chlor-4-((Cyclopentylmethyl)thio)pyridin: Isomer mit unterschiedlichem Substitutionsschema.
4-Chlor-2-((Cyclohexylmethyl)thio)pyridin: Ähnliche Struktur mit einer Cyclohexylgruppe anstelle einer Cyclopentylgruppe.
Einzigartigkeit
4-Chlor-2-((Cyclopentylmethyl)thio)pyridin ist einzigartig durch das Vorhandensein sowohl des Chloratoms als auch der Cyclopentylmethylthiogruppe, die ihm verschiedene chemische und biologische Eigenschaften verleihen. Diese Kombination ermöglicht spezifische Wechselwirkungen in chemischen Reaktionen und biologischen Systemen, was es zu einer wertvollen Verbindung für Forschungs- und industrielle Anwendungen macht.
Eigenschaften
CAS-Nummer |
1346707-41-2 |
|---|---|
Molekularformel |
C11H14ClNS |
Molekulargewicht |
227.75 g/mol |
IUPAC-Name |
4-chloro-2-(cyclopentylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C11H14ClNS/c12-10-5-6-13-11(7-10)14-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2 |
InChI-Schlüssel |
SXYDJFWDXNYNFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)CSC2=NC=CC(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B11877242.png)
![3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11877249.png)




![9H-Purin-6-amine, 9-[(2-chloroethoxy)methyl]-](/img/structure/B11877281.png)
![2-Phenyl-5,7-dihydrothieno[3,4-D]pyrimidin-4-OL](/img/structure/B11877284.png)

![Methyl 3-[Imino(methoxy)methyl]benzoate Hydrochloride](/img/structure/B11877299.png)
![4-Phenyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11877305.png)



